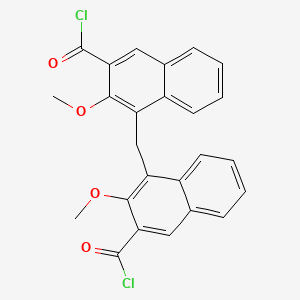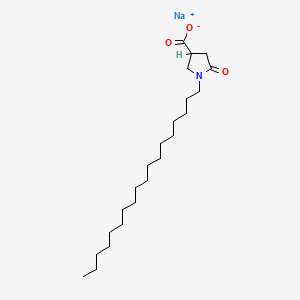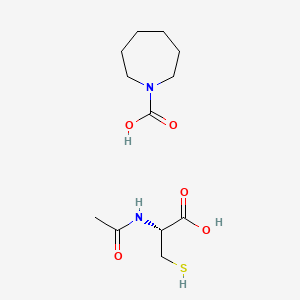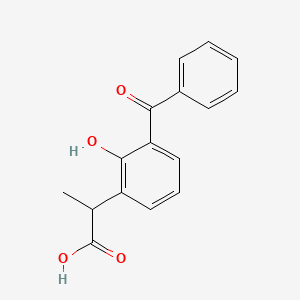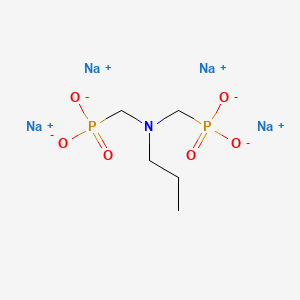
Tetrasodium ((propylimino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium ((propylimino)bis(methylene))diphosphonate: is a chemical compound with the molecular formula C6H12NNa4O6P2. It is a diphosphonate compound, which means it contains two phosphonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the tetrasodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tetrasodium ((propylimino)bis(methylene))diphosphonate can undergo oxidation reactions, where the phosphonate groups are oxidized to form phosphonic acids.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of sodium ions with other cations are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of metal phosphonates.
Aplicaciones Científicas De Investigación
Chemistry: Tetrasodium ((propylimino)bis(methylene))diphosphonate is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in water treatment and metal extraction processes.
Biology: In biological research, this compound is used to study the interactions between phosphonates and biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the treatment of bone diseases. Its ability to bind to calcium ions makes it useful in preventing the formation of calcium-based kidney stones.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment systems. It prevents the formation of scale deposits in pipes and machinery, thereby improving the efficiency and lifespan of the equipment.
Mecanismo De Acción
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound can form strong bonds with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelating ability is the basis for its use in water treatment, metal extraction, and medical applications.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): Like tetrasodium ((propylimino)bis(methylene))diphosphonate, EDTA is a chelating agent used in various applications.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in medical and industrial applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This stability makes it particularly effective in preventing scale formation and in applications where long-term stability is required.
Propiedades
Número CAS |
94232-83-4 |
|---|---|
Fórmula molecular |
C5H11NNa4O6P2 |
Peso molecular |
335.05 g/mol |
Nombre IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
Clave InChI |
QERBDUDCPJCLER-UHFFFAOYSA-J |
SMILES canónico |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


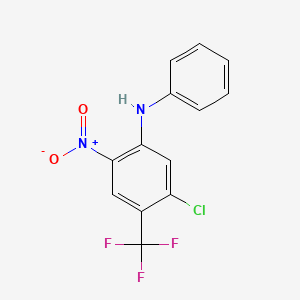
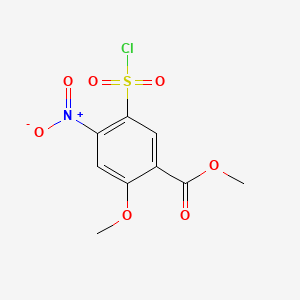
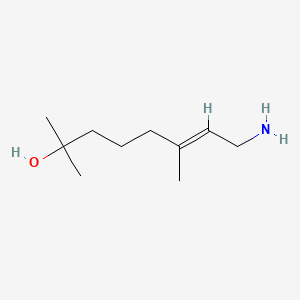
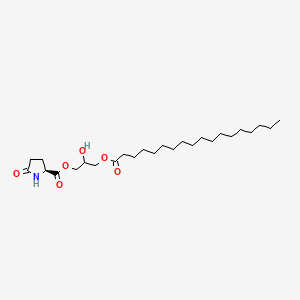
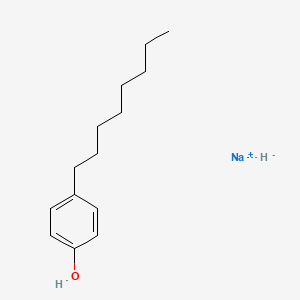

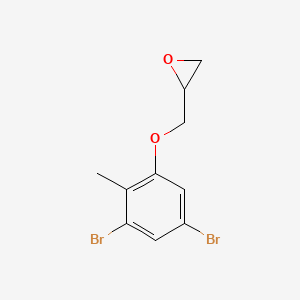
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)

